N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethoxybenzamide
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Description
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethoxybenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It is an agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS).
Scientific Research Applications
Antioxidant Properties and Applications
Research has highlighted the significance of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethoxybenzamide and its analogues in serving as potent antioxidants. Studies reveal that such compounds are used to protect valuable polyunsaturated fatty acids in fish meal from oxidation, preventing spontaneous combustion. This property is crucial for preserving the nutritional value and safety of fish meal, which is prone to rapid degradation due to its high unsaturation degree of residual lipids. Analogues of this compound, such as hydroquin, have shown similar efficacy to ethoxyquin (EQ), the standard antioxidant used, suggesting their potential as alternative antioxidants in fish meal preservation (A. J. de Koning, 2002).
Pharmacological and Therapeutic Applications
The compound has been studied within the context of various pharmacological and therapeutic applications, including its potential activity against specific diseases. While the direct applications of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethoxybenzamide were not detailed in the provided studies, the research on isoquinoline derivatives reveals significant antimicrobial, antibacterial, antitumor activities, and other pharmacological effects. These findings suggest that compounds within this chemical family could serve as leads for drug discovery, pointing toward potential applications in treating various diseases and conditions (V. Dembitsky, T. Gloriozova, & V. Poroikov, 2015).
Analytical and Methodological Applications
The compound and its analogues have been utilized in analytical methods for determining antioxidant activity, showcasing the versatile applications beyond direct therapeutic uses. These methods involve assays that can determine the antioxidant capacity of compounds, helping in the evaluation of their effectiveness and potential health benefits. Such analytical applications are essential in the broader field of food science and pharmacology, providing critical insights into the antioxidant properties of various substances (I. Munteanu & C. Apetrei, 2021).
properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13-5-6-14(2)20-17(13)11-16(22(26)24-20)9-10-23-21(25)15-7-8-18(27-3)19(12-15)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFMFUWUIDSCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide |
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